1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride
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Overview
Description
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C10H15N3O2·HCl. It is known for its unique structure, which includes a piperidine ring and an oxazole moiety.
Preparation Methods
The synthesis of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with piperidin-3-amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to control the reaction kinetics .
Scientific Research Applications
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The oxazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidine: Lacks the amine group, resulting in different reactivity and biological activity.
3-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-1-amine: The position of the amine group is different, affecting its interaction with molecular targets.
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperidin-3-ol: Contains a hydroxyl group instead of an am
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13;/h5,8H,2-4,6,11H2,1H3;1H |
InChI Key |
BABZLQGQUPMBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(C2)N.Cl |
Origin of Product |
United States |
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